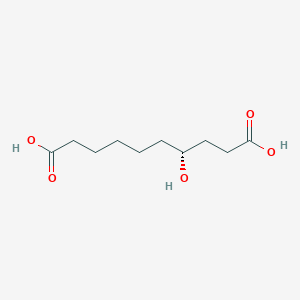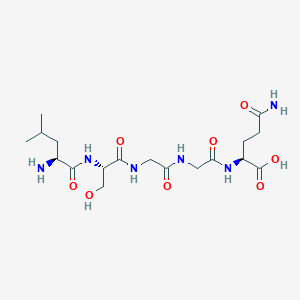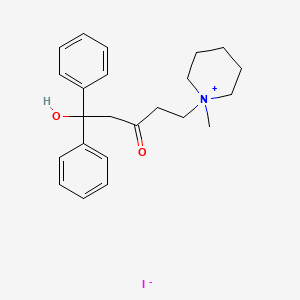![molecular formula C7H7NOS2 B12547785 6,7-Dihydrothieno[2,3-b][1,4]thiazepin-5(4H)-one CAS No. 166192-28-5](/img/structure/B12547785.png)
6,7-Dihydrothieno[2,3-b][1,4]thiazepin-5(4H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,7-Dihydrothieno[2,3-b][1,4]thiazepin-5(4H)-one is a heterocyclic compound that features a fused ring system containing both sulfur and nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dihydrothieno[2,3-b][1,4]thiazepin-5(4H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-aryl (heteryl)-2,6-diamino-3,5-dicyano-4H-thiopyrans with α-bromoketones or alkyl halides. This reaction forms substituted 3-aryl-2-(4-R-thiazol-2-yl)acrylonitriles, which can then be further cyclized to produce the desired thiazepinone compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the synthetic routes mentioned above. This would require optimization of reaction conditions, purification processes, and ensuring the safety and efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
6,7-Dihydrothieno[2,3-b][1,4]thiazepin-5(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro or tetrahydro derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce dihydro or tetrahydro derivatives.
Applications De Recherche Scientifique
6,7-Dihydrothieno[2,3-b][1,4]thiazepin-5(4H)-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the development of materials with specific electronic or optical properties
Mécanisme D'action
The mechanism by which 6,7-Dihydrothieno[2,3-b][1,4]thiazepin-5(4H)-one exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved would vary based on the specific context of its use.
Comparaison Avec Des Composés Similaires
Similar Compounds
4,7-Dihydrothieno[2,3-b]pyridine: Similar in structure but lacks the thiazepine ring.
Thieno[3,4-b]pyrazine: Contains a pyrazine ring instead of a thiazepine ring.
Quetiapine: A pharmaceutical compound with a similar thiazepine structure but different functional groups and applications.
Uniqueness
6,7-Dihydrothieno[2,3-b][1,4]thiazepin-5(4H)-one is unique due to its specific ring structure, which combines both sulfur and nitrogen atoms in a fused system. This structural feature imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Propriétés
Numéro CAS |
166192-28-5 |
|---|---|
Formule moléculaire |
C7H7NOS2 |
Poids moléculaire |
185.3 g/mol |
Nom IUPAC |
6,7-dihydro-4H-thieno[2,3-b][1,4]thiazepin-5-one |
InChI |
InChI=1S/C7H7NOS2/c9-6-2-4-11-7-5(8-6)1-3-10-7/h1,3H,2,4H2,(H,8,9) |
Clé InChI |
OFFAFUGYWPWHDC-UHFFFAOYSA-N |
SMILES canonique |
C1CSC2=C(C=CS2)NC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Guanidine, [3-[5-(4-aminobutyl)-3,6-dioxo-2-piperazinyl]propyl]-](/img/structure/B12547707.png)

![2-Propanol, 1,1'-[(phenylmethyl)imino]bis[2-methyl-](/img/structure/B12547724.png)
![4-[(2,2-Dimethylpropyl)(propyl)amino]-2-(trifluoromethyl)benzonitrile](/img/structure/B12547725.png)
![Benzene, 1-[[[(1S)-1-ethynylhexyl]oxy]methyl]-4-methoxy-](/img/structure/B12547728.png)




![3-Iodo-4-[(oxan-2-yl)oxy]but-2-en-1-ol](/img/structure/B12547777.png)
![Spiro[4.5]dec-7-ene, 1,8-dimethyl-4-(1-methylethenyl)-](/img/structure/B12547778.png)


